molecular formula C15H21Br2N5O4 B1244078 purealidin L

purealidin L

Cat. No. B1244078
M. Wt: 495.17 g/mol
InChI Key: VJEGSWJGTALRBW-SWLSCSKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Purealidin L is a member of isoxazoles. It has a role as a metabolite.

Scientific Research Applications

Bromotyrosine Alkaloids from Marine Sponges

Purealidin L, a bromotyrosine alkaloid, has been identified in various marine sponges. These compounds, including purealidin L, are of interest due to their potential biological activities. For instance, purealidin S and purpuramine J, related bromotyrosine alkaloids, were found to exhibit moderate cytotoxic activity (Tabudravu & Jaspars, 2002).

Inhibition of Cytoplasmic Dynein

Research has shown that compounds similar to purealidin L can inhibit cytoplasmic dynein, a motor protein important in cellular processes. The synthesis of purealin, related to purealidin A, demonstrated inhibition of microtubule-stimulated ATPase activity of cytoplasmic dynein heavy chain motor domain (Zhu et al., 2006).

Antimicrobial Activities

Several bromotyrosine alkaloids, including purealidin derivatives, have been evaluated for antimicrobial activities. For example, Purpurealidin B, 16-Debromoaplysamine-4, and Purpuramine I showed in vitro antimicrobial activities against various bacterial strains (Tilvi et al., 2004).

Antiparasitic Properties

Purealidin derivatives, isolated from the marine sponge Verongula rigida, have shown selective antiparasitic activity against parasites like Leishmania and Plasmodium (Galeano et al., 2011).

Antibiotic Properties and Gene Expression

Research into bromotyrosine-derived alkaloids like purealidin has revealed antibiotic properties and the potential to affect gene expression related to various biological processes, including adipogenesis and the IGF system (Salim et al., 2012).

Biosynthesis by Marine Bacteria

Studies have shown that bromotyrosine-derived alkaloids, traditionally isolated from marine sponges, can also be biosynthesized by marine bacteria. This includes the detection of purealidin L from cultures of Pseudovibrio denitrificans (Nicacio et al., 2017).

Quorum Sensing Inhibitory and Antifouling Activities

Bromotyrosine metabolites, including purealidin derivatives, have shown quorum sensing inhibition (QSi) and antifouling activities, indicating their potential in controlling bacterial communication and biofilm formation (Tintillier et al., 2020).

properties

Molecular Formula

C15H21Br2N5O4

Molecular Weight

495.17 g/mol

IUPAC Name

(5S,6R)-7,9-dibromo-N-[4-(diaminomethylideneamino)butyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide

InChI

InChI=1S/C15H21Br2N5O4/c1-25-11-8(16)6-15(12(23)10(11)17)7-9(22-26-15)13(24)20-4-2-3-5-21-14(18)19/h6,12,23H,2-5,7H2,1H3,(H,20,24)(H4,18,19,21)/t12-,15+/m0/s1

InChI Key

VJEGSWJGTALRBW-SWLSCSKDSA-N

Isomeric SMILES

COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NCCCCN=C(N)N)C=C1Br)O)Br

Canonical SMILES

COC1=C(C(C2(CC(=NO2)C(=O)NCCCCN=C(N)N)C=C1Br)O)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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